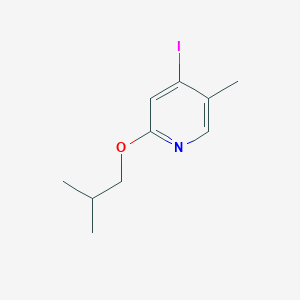

4-Iodo-2-isobutoxy-5-methylpyridine

Beschreibung

Eigenschaften

Molekularformel |

C10H14INO |

|---|---|

Molekulargewicht |

291.13 g/mol |

IUPAC-Name |

4-iodo-5-methyl-2-(2-methylpropoxy)pyridine |

InChI |

InChI=1S/C10H14INO/c1-7(2)6-13-10-4-9(11)8(3)5-12-10/h4-5,7H,6H2,1-3H3 |

InChI-Schlüssel |

MCSHBXVFXIECHK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=C1I)OCC(C)C |

Herkunft des Produkts |

United States |

Computational and Theoretical Investigations of 4 Iodo 2 Isobutoxy 5 Methylpyridine

Investigation of Halogen Bonding Interactions in Pyridine (B92270) Adducts

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of 4-iodo-2-isobutoxy-5-methylpyridine, the iodine atom is the potential halogen bond donor, and the nitrogen atom of another pyridine molecule would typically act as the halogen bond acceptor.

Nature and Strength of N…I Bonds and Other Halogen Bond Donors

The interaction between the nitrogen atom of a pyridine and the iodine atom of an iodopyridine derivative forms an N…I halogen bond. This bond arises from the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. This σ-hole can then interact favorably with the lone pair of electrons on the nitrogen atom of a Lewis base like pyridine.

The strength of halogen bonds generally follows the trend I > Br > Cl > F, making the iodine in this compound a potent halogen bond donor. Computational studies on various pyridine adducts have quantified the energetics of these interactions. For instance, DFT calculations on iodoimide-pyridine complexes have shown complexation energies ranging from -44 to -99 kJ/mol, indicating a strong interaction. For [N–I–N]⁺ complexes, where an iodine atom is bridged between two pyridine molecules, the bond energies can be even more substantial, with DFT calculations revealing values between -291 and -351 kJ/mol for iodine(I) complexes.

The strength of the N…I bond is also influenced by the nature of the halogen bond acceptor. Stronger Lewis bases, such as pyridines with electron-donating substituents, generally form stronger halogen bonds.

Table 1: Comparison of Halogen Bond Donors and Their Interaction Strengths

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Typical Interaction Energy (kJ/mol) |

| N-Iodosuccinimide | Pyridine | N-I...N | -44 to -99 |

| N-Iodosaccharin | Pyridine | N-I...N | Up to -99 (1:1 complex) |

| [Bis(pyridine)iodine]⁺ | Pyridine | [N-I-N]⁺ | -291 to -351 |

This table presents data from related pyridine and imide systems to illustrate the range of N…I bond strengths.

Influence of Substituents on Halogen Bond Properties and Anisotropy of Electron Density

Substituents on the pyridine ring play a crucial role in modulating the strength and properties of halogen bonds. Electron-donating groups increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and thus a better halogen bond acceptor. Conversely, electron-withdrawing groups decrease the nitrogen's nucleophilicity, leading to weaker halogen bonds.

In the case of this compound, the substituents are an isobutoxy group at the 2-position and a methyl group at the 5-position. Both the isobutoxy and methyl groups are generally considered to be electron-donating. The isobutoxy group, through resonance and inductive effects, and the methyl group, through hyperconjugation and inductive effects, would be expected to increase the electron density of the pyridine ring. This, in turn, would enhance the nucleophilicity of the nitrogen atom, making this compound a potentially strong halogen bond acceptor when interacting with another halogen bond donor.

Computational studies have shown a correlation between the Hammett substituent constants of pyridine-based halogen bond acceptors and the strength of the resulting halogen bond. Furthermore, the anisotropy of the electron density, which is fundamental to the existence of the σ-hole, is influenced by these substituents. Theoretical analysis examining electron density changes has shown that the electrostatic potential along the C-I bond is a key factor. Even in complex systems, the contribution of the halogen bond can be significant and is affected by the electronic nature of the surrounding molecular framework.

Table 2: Expected Influence of Substituents on Halogen Bonding in this compound

| Substituent | Position | Electronic Effect | Expected Impact on Halogen Bond Acceptor Ability | Expected Impact on Halogen Bond Donor Ability (σ-hole) |

| Isobutoxy | 2 | Electron-donating (Resonance and Inductive) | Increase | Slight Decrease |

| Methyl | 5 | Electron-donating (Hyperconjugation and Inductive) | Increase | Slight Decrease |

This table is a qualitative prediction based on the general principles of substituent effects on halogen bonding in pyridine systems.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While no specific molecular dynamics (MD) simulations for this compound have been reported, MD simulations are a powerful tool for understanding the dynamic behavior and intermolecular interactions of halogen-bonded systems. These simulations can provide insights into the stability of halogen-bonded complexes, the geometry and fluctuations of the N…I bond in solution or in the solid state, and the influence of the surrounding environment on these interactions.

A common approach to modeling halogen bonds in MD simulations involves the use of a "charged extra point" or a "virtual particle" to represent the σ-hole on the halogen atom. This allows for a more accurate description of the anisotropic electrostatic potential around the halogen, which is crucial for capturing the directionality and strength of the halogen bond.

MD simulations of halogenated ligands interacting with proteins have successfully reproduced experimental trends in binding affinity, demonstrating the importance of halogen bonding in biological systems. These studies show that stable interactions are characterized by halogen-oxygen or halogen-nitrogen distances close to or less than the sum of their van der Waals radii and specific bond angles.

For a hypothetical MD simulation of this compound forming a dimer through N…I halogen bonds, one would expect to observe:

Stable Dimer Formation: The simulation would likely show the formation of a stable dimer held together by the N…I halogen bond.

Geometric Parameters: The average N…I bond distance and the C-I…N bond angle could be calculated, providing a dynamic picture of the interaction. These values would be expected to fluctuate around an equilibrium geometry.

Influence of Solvent: Running simulations in different solvents would reveal the role of the environment in stabilizing or destabilizing the halogen-bonded complex.

Vibrational Dynamics: Analysis of the trajectories could provide information on the vibrational modes associated with the halogen bond.

By providing an atomistic and time-resolved view of the system, MD simulations can complement static quantum mechanical calculations and experimental data to offer a more complete understanding of the dynamic nature of halogen bonding in molecules like this compound.

Q & A

Q. What are the common synthetic routes for 4-Iodo-2-isobutoxy-5-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves iodination of a pre-functionalized pyridine scaffold. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The 2-isobutoxy group is introduced via nucleophilic substitution, where a halogen (e.g., chlorine) at the 2-position is displaced by isobutoxide under basic conditions (e.g., K₂CO₃ in DMF). Key Considerations:

- Temperature control (0–25°C) minimizes side reactions during iodination .

- Steric hindrance from the 5-methyl group may slow substitution; using polar aprotic solvents (e.g., DMF) enhances reactivity .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%).

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR confirms substitution patterns (e.g., integration ratios for isobutoxy protons: δ ~3.5–4.0 ppm).

- ¹³C NMR identifies iodine-induced deshielding at C4 (~95–105 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak at m/z 307.9924).

- X-ray Crystallography: Resolves steric effects of the 5-methyl and 2-isobutoxy groups .

Advanced Research Questions

Q. How do structural modifications at the 2-isobutoxy and 4-iodo positions influence bioactivity and selectivity in enzyme inhibition assays?

Methodological Answer:

- Substituent Position Impact:

- 4-Iodo groups enhance electrophilicity, facilitating interactions with catalytic residues in enzymes (e.g., CYP1B1).

- 2-Isobutoxy groups improve metabolic stability by reducing oxidative dealkylation compared to smaller alkoxy groups .

- Case Study in CYP1B1 Inhibition:

- Pyridine derivatives with a 2-substituted alkoxy group show 10-fold higher activity than those with C3/C4 substitutions due to better alignment in the enzyme’s hydrophobic pocket .

- Iodine’s Role: Heavy atom effects enhance binding affinity via halogen bonding (e.g., IC₅₀ = 0.011 μM for a related 4-iodo-pyridine inhibitor ).

Q. Table 1: Structural-Activity Relationship (SAR) of Pyridine Derivatives

| Substituent Position | Enzyme (CYP1B1) IC₅₀ (μM) | Selectivity vs. CYP1A1 |

|---|---|---|

| 2-Isobutoxy, 4-Iodo | 0.011 | >100-fold |

| 3-Methoxy, 4-Iodo | 0.12 | 10-fold |

| 4-Iodo, 2-Chloro | 0.25 | 5-fold |

Q. How can contradictory data in inhibition assays (e.g., variable IC₅₀ values across studies) be systematically addressed?

Methodological Answer:

- Experimental Design:

- Standardize assay conditions (e.g., substrate concentration, incubation time) to minimize variability. For CYP1B1, use 7-ethoxyresorufin as a substrate with NADPH-regenerating systems .

- Include positive controls (e.g., α-naphthoflavone, IC₅₀ = 0.083 μM) for cross-study comparability .

- Data Analysis:

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.

- Assess metabolic interference via microsomal stability assays (e.g., rat liver microsomes) to rule out false negatives from compound degradation .

Methodological Challenges and Solutions

Q. What strategies mitigate challenges in regioselective iodination of the pyridine ring?

Methodological Answer:

- Directing Groups: Use methoxy or methyl groups at adjacent positions (e.g., 5-methyl) to direct iodination to the 4-position via steric/electronic effects .

- Catalytic Systems:

Q. Table 2: Iodination Efficiency Under Different Conditions

| Catalyst | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| FeCl₃ | DCM | 0°C | 65 | 4-Iodo: 85% |

| Pd(OAc)₂/I₂ | AcOH | 80°C | 92 | 4-Iodo: 95% |

| NIS | DMF | 25°C | 78 | 4-Iodo: 80% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.